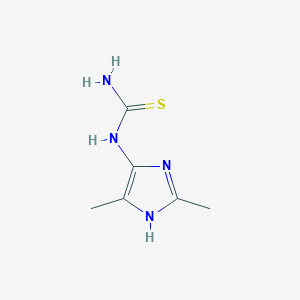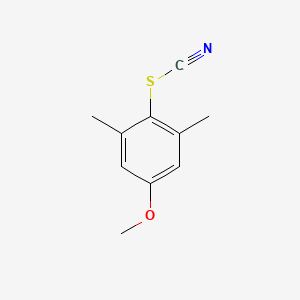
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene is an organic compound belonging to the class of arylthiocyanates. These compounds are characterized by the presence of a thiocyanate group (-SCN) attached to an aromatic ring. The compound’s structure includes a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzene ring, making it a substituted benzene derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene typically involves the thiocyanation of an aromatic precursor. One common method is the reaction of N-bromosulfonamides with aromatic compounds in the presence of potassium thiocyanate (KSCN). This reaction proceeds under mild conditions and is generally applicable to various benzenoid substrates .
Industrial Production Methods
Industrial production of arylthiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The use of ammonium thiocyanate and ammonium peroxodisulfate as reagents in methanol containing 20% water has been reported to yield arylthiocyanates efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiocyanate group can participate in electrophilic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include molecular halogens (e.g., bromine) and alkali metal thiocyanates.
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) and potassium hydroxide (KOH) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while nucleophilic substitution with sodium methoxide can produce methoxy-substituted derivatives .
Aplicaciones Científicas De Investigación
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of sulfur-containing heterocycles and other sulfur-based compounds.
Industry: It is used in the production of fungicides and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene involves its interaction with biological targets through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function. The compound’s antimicrobial activity is attributed to its ability to inhibit essential enzymes in microbial cells, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dinitro-2-thiocyanatobenzene: Another arylthiocyanate with potent fungicidal activity.
2-Thiocyanatomethylthiobenzothiazole: Used in agriculture as a fungicide.
Uniqueness
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its stability and reactivity compared to other arylthiocyanates .
Propiedades
Fórmula molecular |
C10H11NOS |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
(4-methoxy-2,6-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C10H11NOS/c1-7-4-9(12-3)5-8(2)10(7)13-6-11/h4-5H,1-3H3 |
Clave InChI |
LFDXQVKYUJFDBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1SC#N)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


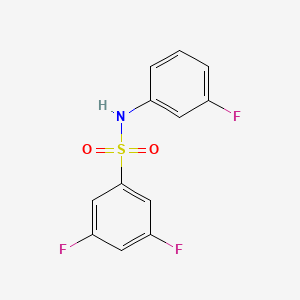
![Cyclopenta[d]imidazole-2,5(1H,3H)-dione](/img/structure/B12823323.png)
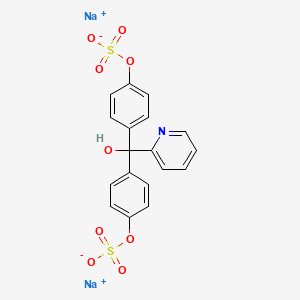

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12823342.png)
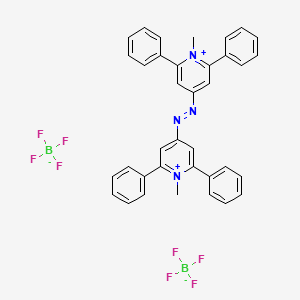
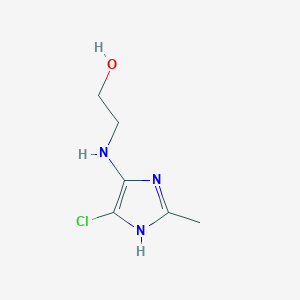
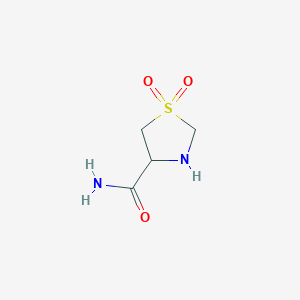
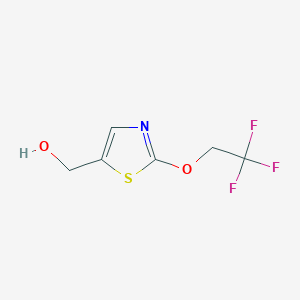
![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
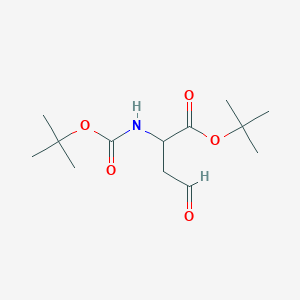
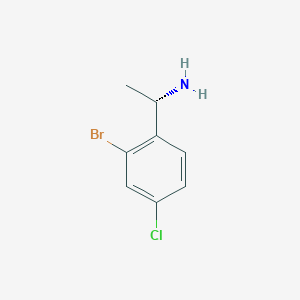
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
